4-Oxaspiro[2.5]octan-6-ol
Description
Spirocyclic Scaffolds in Organic Chemistry and Natural Products Context
Spirocyclic systems, characterized by two rings sharing a single common atom, are prominent structural motifs in a vast array of natural products and medicinally important molecules. iupac.org Their inherent three-dimensionality allows for the projection of functional groups in distinct spatial orientations, a feature highly sought after in drug discovery for optimizing interactions with biological targets. nih.gov The rigid nature of many spirocyclic frameworks, particularly those composed of smaller rings, limits their conformational flexibility, which can be advantageous in designing molecules with specific binding properties. nih.gov The prevalence of spirocycles in nature, as seen in compounds like the antifungal agent griseofulvin, underscores their evolutionary selection for biological recognition. iupac.org
Structural Elucidation Challenges and Stereochemical Nuances of Oxaspiro[2.5]octane Systems
The 1-oxaspiro[2.5]octane framework, which is a core component of 4-Oxaspiro[2.5]octan-6-ol, presents considerable stereochemical complexity. The spirocenter itself can be a source of chirality, and the presence of multiple substituents on the rings leads to a variety of possible stereoisomers. The determination of the relative and absolute stereochemistry of these systems is a non-trivial task, often requiring sophisticated analytical techniques.
A key challenge lies in controlling the stereochemical outcome of synthetic reactions that form the oxaspiro[2.5]octane core. For instance, in the total synthesis of the natural product ovalicin (B1677816), the stereochemistry at the C6 position of a substituted 1-oxaspiro[2.5]octan-4-one intermediate dictates the stereochemical outcome of subsequent additions to the C4 position. nih.govnih.gov The development of stereoselective synthetic methods is therefore crucial for accessing specific isomers with desired biological activities. The intricate interplay of steric and electronic effects of substituents on the cyclohexane (B81311) and oxirane rings further complicates the conformational analysis and reactivity of these molecules.
Significance of the 4-Oxaspiro[2.5]octane Framework and Hydroxyl Functionality
The 4-Oxaspiro[2.5]octane framework is a key structural element in several biologically active natural products, most notably fumagillin (B1674178) and ovalicin. iupac.org These compounds exhibit potent anti-angiogenic and immunosuppressive properties, making their synthetic accessibility a significant area of research. iupac.org The spiro epoxide within this framework is particularly important for the biological activity of fumagillin, as it is susceptible to nucleophilic attack by enzymes like methionine aminopeptidase (B13392206) II (MetAP-II). iupac.org
The hydroxyl group at the C-6 position of this compound is of paramount importance for its utility as a synthetic intermediate. This functional group provides a convenient handle for further chemical transformations. For example, in the synthesis of ovalicin analogues, the C6-alkoxy functionality has been shown to direct the stereochemistry of key bond-forming reactions. nih.govnih.gov Furthermore, this hydroxyl group can be modified to introduce a wide range of substituents, enabling the synthesis of diverse libraries of compounds for structure-activity relationship studies. nih.gov
Overview of Research Directions Pertaining to this compound
Current research involving the 4-oxaspiro[2.5]octane framework, and by extension this compound, is largely driven by its role as a critical building block in the total synthesis of complex natural products and their analogues. nih.govresearchgate.net Scientists are actively developing more efficient and stereoselective methods to construct this spirocyclic system. thieme-connect.comorganic-chemistry.org
A significant area of investigation is the synthesis of novel analogues of fumagillin and ovalicin with improved therapeutic profiles. nih.govnih.govnih.gov This often involves the strategic modification of the this compound core. For instance, various acyl and other functional groups have been appended to the C6-hydroxyl group of fumagillol (B1674179), a more complex derivative of this compound, to create new compounds with enhanced anti-angiogenic or anti-parasitic activities. nih.govnih.gov
The development of new synthetic strategies to access the 4-oxaspiro[2.5]octane core remains a key objective. These efforts aim to provide more direct and scalable routes to this valuable intermediate, thereby facilitating the synthesis of a wider range of biologically active molecules. iupac.orgresearchgate.net The exploration of the chemical space around the this compound scaffold is expected to yield new compounds with potential applications in medicine and materials science.
| Compound Name | Molecular Formula | Key Features |
| This compound | C₇H₁₂O₂ | The core spirocyclic scaffold of interest, featuring a cyclohexane ring fused to an oxirane ring with a hydroxyl group at the 6-position. |
| Fumagillol ((3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-1-oxaspiro[2.5]octan-6-ol) | C₁₆H₂₆O₄ | A complex natural product derivative that contains the this compound core structure. It is a key intermediate in the synthesis of fumagillin and possesses its own biological activities. caymanchem.comhmdb.ca |
| Ovalicin | C₁₆H₂₄O₅ | A natural product with potent immunosuppressive and anti-angiogenic properties. Its synthesis often proceeds through intermediates containing the 1-oxaspiro[2.5]octane framework. iupac.orgnih.govnih.gov |
| (3S,5R,6R)-5-methoxy-6-(tert-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one | C₁₄H₂₄O₄Si | A key intermediate in the total synthesis of ovalicin, highlighting the importance of substituted oxaspiro[2.5]octane systems in accessing complex natural products. nih.govnih.gov |
| Griseofulvin | C₁₇H₁₇ClO₆ | An antifungal drug that serves as a classic example of a biologically active natural product containing a spirocyclic scaffold. iupac.org |
| (3S,4R,5R,6R*)-5-methoxy-4-[(E)-1',5'-dimethylhexa-1',4'–dienyl)]-6-(t-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-ol | C₂₄H₄₂O₄Si | A precursor to ovalicin analogues, demonstrating the synthetic utility of the hydroxyl group on the oxaspiro[2.5]octane core for introducing complex side chains. nih.govnih.gov |
| 4-(((((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)carbonyl)amino)benzoic acid | C₂₄H₃₁NO₇ | A fumagillol derivative with improved efficacy in a mouse model of giardiasis, showcasing the therapeutic potential of modifying the C6-hydroxyl group. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-oxaspiro[2.5]octan-6-ol |
InChI |
InChI=1S/C7H12O2/c8-6-1-2-7(3-4-7)9-5-6/h6,8H,1-5H2 |
InChI Key |
ZXKJXGGDDQUUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)OCC1O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Oxaspiro 2.5 Octan 6 Ol
Transformations Involving the 6-Hydroxyl Group
The secondary hydroxyl group at the C-6 position is a primary site for chemical modification, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions and Products
The oxidation of the secondary alcohol in 4-Oxaspiro[2.5]octan-6-ol is expected to yield the corresponding ketone, 4-Oxaspiro[2.5]octan-6-one. The choice of oxidizing agent would be crucial to avoid potential side reactions involving the strained cyclopropane (B1198618) ring.
Mild oxidizing agents are generally preferred for the oxidation of secondary alcohols. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for such transformations, offering high yields and minimizing the risk of over-oxidation or rearrangement. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is another effective method that proceeds under mild, basic conditions.
| Oxidizing Agent | Expected Product | Typical Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | 4-Oxaspiro[2.5]octan-6-one | Dichloromethane (DCM), Room Temperature |
| Dess-Martin Periodinane (DMP) | 4-Oxaspiro[2.5]octan-6-one | Dichloromethane (DCM), Room Temperature |
| Swern Oxidation (DMSO, (COCl)₂) | 4-Oxaspiro[2.5]octan-6-one | Dichloromethane (DCM), Triethylamine (TEA), -78 °C to RT |
| Chromic Acid (Jones Reagent) | Potential ring-opened products | Acetone, 0 °C to Room Temperature (Harsh conditions) |
Stronger oxidizing agents, such as those based on chromium (VI) under acidic conditions (e.g., Jones reagent), could potentially lead to cleavage of the tetrahydropyran (B127337) or cyclopropane rings and are therefore less ideal for the clean synthesis of the ketone.
Esterification and Etherification of the Alcohol Functionality
The hydroxyl group of this compound can be readily converted to esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: The formation of an ester from this compound can be achieved through several standard methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. masterorganicchemistry.comchemguide.co.uk However, due to the potential for acid-catalyzed rearrangement of the spirocyclic system, milder methods are often preferred.
A common and effective alternative is the reaction of the alcohol with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. chemguide.co.uksparkl.me These reactions are typically high-yielding and proceed under gentle conditions. For example, reaction with acetyl chloride would yield 4-Oxaspiro[2.5]octan-6-yl acetate (B1210297).
Etherification: Ether synthesis can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. organic-chemistry.orgyoutube.com Strong bases like sodium hydride (NaH) are typically used for the deprotonation step. Care must be taken as the basic conditions could potentially induce ring-opening of the cyclopropane if a suitable intramolecular pathway exists.
Alternatively, the tetrahydropyranylation of alcohols is a common protection strategy, though in this case, it would involve the etherification of the existing alcohol. consensus.appresearchgate.net Acid-catalyzed addition of the alcohol to a vinyl ether, such as 3,4-dihydro-2H-pyran, is a standard method for forming acetal-type ethers.
| Reaction Type | Reagents | Expected Product (Example) |
| Esterification | ||
| Fischer | Acetic Acid, H₂SO₄ (cat.) | 4-Oxaspiro[2.5]octan-6-yl acetate |
| Acyl Chloride | Acetyl Chloride, Pyridine | 4-Oxaspiro[2.5]octan-6-yl acetate |
| Acid Anhydride | Acetic Anhydride, DMAP (cat.) | 4-Oxaspiro[2.5]octan-6-yl acetate |
| Etherification | ||
| Williamson | 1. NaH; 2. Methyl Iodide | 6-methoxy-4-Oxaspiro[2.5]octane |
| Silyl (B83357) Ether | Trimethylsilyl Chloride (TMSCl), Triethylamine | 6-(trimethylsilyloxy)-4-oxaspiro[2.5]octane |
Nucleophilic Substitution Reactions at C-6
Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Common strategies include conversion to a tosylate, mesylate, or a halide.
Reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine would yield the corresponding tosylate or mesylate ester. libretexts.org These sulfonates are excellent leaving groups and can be readily displaced by a variety of nucleophiles in an S(_N)2 reaction, leading to inversion of stereochemistry at the C-6 position.
Alternatively, the alcohol can be converted to an alkyl halide. For secondary alcohols, reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are effective. libretexts.org These reactions also typically proceed with inversion of configuration. The resulting alkyl halides are versatile intermediates for further nucleophilic substitution reactions.
Reactivity of the Spirocyclic Ring System
The spirocyclic nature of this compound, particularly the presence of the strained cyclopropane ring, imparts unique reactivity to the molecule.
Ring Opening Reactions of the Cyclopropane and Tetrahydropyran Moieties
Cyclopropane Ring Opening: The cyclopropane ring is susceptible to ring-opening reactions due to its inherent ring strain. These reactions can be initiated by electrophiles, nucleophiles, or radical species. nih.gov Acid-catalyzed ring opening is a common transformation, often proceeding through a cyclopropylcarbinyl cation intermediate, which can rearrange to a more stable carbocation. stackexchange.comchemicalbook.com For instance, treatment with a strong acid could lead to the formation of a homoallylic alcohol.
Nucleophilic ring-opening of cyclopropanes is also possible, especially when the ring is activated by an adjacent electron-withdrawing group. nih.govresearchgate.net In the case of this compound, the reactivity would depend on the specific reaction conditions and the nature of the nucleophile.
Tetrahydropyran Ring Opening: The tetrahydropyran ring is generally stable. However, under strongly acidic conditions, protonation of the ether oxygen could facilitate ring cleavage, although this is generally less favorable than reactions involving the more strained cyclopropane ring or the reactive hydroxyl group.
Rearrangements and Isomerization Processes
The structure of this compound, particularly the proximity of the hydroxyl group to the spiro-fused cyclopropane, suggests the possibility of interesting rearrangement reactions. Acid-catalyzed dehydration of the alcohol could generate a carbocation at C-6. This carbocation could then induce a rearrangement involving the adjacent cyclopropane ring, leading to ring-expanded products. This type of rearrangement is characteristic of cyclopropylcarbinyl systems. chemicalbook.comresearchgate.net
For example, a plausible pathway could involve the formation of the C-6 carbocation, followed by cleavage of one of the cyclopropane C-C bonds to form a more stable secondary or tertiary carbocation, which could then be trapped by a nucleophile or eliminate a proton to form an alkene. The regiochemical and stereochemical outcomes of such rearrangements would be highly dependent on the reaction conditions and the stability of the intermediate carbocations.
Elucidation of Reaction Mechanisms for Key Chemical Transformations
Detailed mechanistic investigations have revealed the intricate pathways through which this compound undergoes its characteristic transformations. These include the Payne rearrangement, acid- and base-catalyzed ring-opening reactions, and intramolecular cyclizations.
Payne Rearrangement
Under basic conditions, 2,3-epoxy alcohols like this compound can undergo a reversible isomerization known as the Payne rearrangement. This reaction involves the intramolecular nucleophilic attack of the adjacent alkoxide on the epoxide ring, leading to the formation of an isomeric 1,2-epoxy alcohol.
The prevailing mechanism for the Payne rearrangement begins with the deprotonation of the hydroxyl group by a base to form an alkoxide. This is followed by an intramolecular S(_N)2 attack of the alkoxide on the adjacent carbon of the epoxide ring, resulting in the opening of the original epoxide and the formation of a new one. This process occurs with an inversion of stereochemistry at the site of attack. The reaction is reversible, and the position of the equilibrium is influenced by the relative thermodynamic stabilities of the two isomeric epoxy alcohols.
For this compound, the Payne rearrangement would lead to an equilibrium with the corresponding 1,2-epoxy alcohol. The stereochemical outcome is dictated by the backside attack of the alkoxide, leading to an inversion of configuration at the carbon being attacked.
Nucleophilic Ring-Opening Reactions
The strained epoxide ring of this compound is readily opened by a variety of nucleophiles. The mechanism of this ring-opening can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions (acidic or basic) and the nature of the nucleophile.
Base-Catalyzed Ring-Opening:
Under basic or neutral conditions, the ring-opening of epoxides typically follows an S(_N)2 mechanism. masterorganicchemistry.comchemistrysteps.com A strong nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide. masterorganicchemistry.com This reaction results in an anti-addition of the nucleophile and the resulting hydroxyl group, with inversion of stereochemistry at the center of attack. chemistrysteps.com
For this compound, a strong nucleophile would attack the less hindered carbon of the spiro-epoxide, leading to a trans-diaxial opening of the ring, a common motif in cyclohexane (B81311) systems to avoid sterically unfavorable transition states. youtube.com
Acid-Catalyzed Ring-Opening:
In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack. fiveable.me The mechanism of the subsequent nucleophilic attack can have characteristics of both S(_N)1 and S(_N)2 reactions.
If the epoxide is substituted with carbons that can form stable carbocations (e.g., tertiary or benzylic), the reaction will have more S(_N)1 character. The C-O bond to the more substituted carbon will start to break, leading to a buildup of positive charge on that carbon. The nucleophile will then preferentially attack this more substituted and more electrophilic carbon. chemistrysteps.com
For this compound, the carbons of the epoxide are secondary. Therefore, the reaction will likely proceed through a pathway with significant S(_N)2 character, even under acidic conditions. However, the choice of the attacking site might be influenced by the ability of the cyclohexane ring to stabilize any partial positive charge that develops in the transition state. The attack of the nucleophile and the opening of the protonated epoxide ring will still result in an anti-addition.
The table below summarizes the expected regioselectivity and stereochemistry for the nucleophilic ring-opening of a generic spiroepoxycyclohexane, which serves as a model for this compound.
| Reaction Condition | Nucleophile | Mechanism | Regioselectivity | Stereochemistry |
| Basic (e.g., NaOMe) | Strong (e.g., MeO⁻) | S(_N)2 | Attack at the less substituted carbon | Inversion of configuration at the site of attack (anti-addition) |
| Acidic (e.g., H₂SO₄/MeOH) | Weak (e.g., MeOH) | S(_N)1-like/S(_N)2 | Attack at the more substituted carbon (if it can stabilize a positive charge) or the less substituted carbon | Inversion of configuration at the site of attack (anti-addition) |
Intramolecular Cyclization
The proximate hydroxyl group in this compound can act as an internal nucleophile, leading to intramolecular cyclization and the formation of a new heterocyclic ring system. This reaction is typically catalyzed by either acid or base.
Under acidic conditions, the epoxide oxygen is protonated, activating the ring for nucleophilic attack by the neighboring hydroxyl group. The regioselectivity of the cyclization is governed by Baldwin's rules for ring closure. For this compound, a 5-exo-tet cyclization to form a tetrahydrofuran (B95107) ring is generally favored over a 6-endo-tet cyclization.
The mechanism involves the protonation of the epoxide, followed by an intramolecular S(_N)2-type attack of the hydroxyl oxygen on one of the epoxide carbons. This leads to the formation of a bicyclic oxonium ion intermediate, which is then deprotonated to yield the final tetrahydrofuran derivative. The stereochemistry of the newly formed ring junctions is a result of the backside attack of the internal nucleophile.
Research on similar epoxy alcohol systems has shown that such intramolecular cyclizations can be highly stereoselective, with the conformation of the cyclohexane ring directing the stereochemical outcome. researchgate.netnih.gov
The following table outlines the key mechanistic features of the main transformations of this compound.
| Transformation | Reaction Conditions | Key Mechanistic Steps | Intermediate(s) | Stereochemical Outcome |
| Payne Rearrangement | Basic | 1. Deprotonation of -OH2. Intramolecular S(_N)2 attack by alkoxide3. Formation of a new epoxide | Alkoxide, Isomeric epoxy alcohol | Inversion of configuration at the attacked carbon |
| Nucleophilic Ring-Opening | Basic | 1. S(_N)2 attack by a strong nucleophile at the less hindered carbon | Alkoxide | Inversion of configuration (anti-addition) |
| Nucleophilic Ring-Opening | Acidic | 1. Protonation of epoxide oxygen2. S(_N)1/S(_N)2 attack by a nucleophile | Protonated epoxide, partial carbocation | Inversion of configuration (anti-addition) |
| Intramolecular Cyclization | Acidic | 1. Protonation of epoxide oxygen2. Intramolecular S(_N)2 attack by -OH3. Deprotonation | Protonated epoxide, bicyclic oxonium ion | Controlled by the stereochemistry of the starting material and backside attack |
Stereochemical Control and Conformational Analysis of 4 Oxaspiro 2.5 Octan 6 Ol Structures
Control of Relative and Absolute Stereochemistry in Synthesis
The synthesis of 4-Oxaspiro[2.5]octan-6-ol isomers is most commonly achieved through the epoxidation of 4-methylenecyclohexanol (B8742955). The stereochemical outcome of this reaction, which dictates the relative orientation of the epoxide ring and the hydroxyl group, is profoundly influenced by the choice of oxidizing agent and the reaction conditions.
The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established method for the epoxidation of alkenes. masterorganicchemistry.comwikipedia.org In the case of 4-methylenecyclohexanol, the presence of the allylic hydroxyl group can exert a directing effect on the incoming electrophilic oxygen atom. This is attributed to the formation of a hydrogen bond between the hydroxyl group and the peroxy acid in the transition state. wikipedia.orgrsc.org This interaction favors the delivery of the oxygen atom to the syn face of the double bond, relative to the hydroxyl group, leading to the formation of the cis-isomer of this compound.
Conversely, to achieve the trans-isomer, this directing effect must be overcome. One strategy involves the protection of the hydroxyl group, for instance, by converting it into an acetate (B1210297) ester. The bulky protecting group can sterically hinder the approach of the oxidizing agent from the syn face, thereby favoring attack from the anti face and yielding the trans-epoxide. wikipedia.org
Achieving absolute stereochemical control, to produce a single enantiomer of either the cis or trans isomer, necessitates the use of chiral reagents or catalysts. Asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation, which employs a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand, are powerful tools for the enantioselective synthesis of epoxides from allylic alcohols. wikipedia.org By selecting the appropriate enantiomer of the tartrate ligand, one can selectively synthesize either the (R,R)- or (S,S)-epoxide, thus establishing the absolute stereochemistry of the two chiral centers in this compound.
Diastereoselective Processes and their Impact on Product Distribution
Diastereoselectivity in the synthesis of this compound is a direct consequence of the energetic differences between the various possible transition states leading to the different stereoisomers. As discussed, the hydroxyl-directed epoxidation of 4-methylenecyclohexanol with m-CPBA typically exhibits high diastereoselectivity for the cis-isomer due to the stabilizing effect of hydrogen bonding in the transition state. wikipedia.orgrsc.org
The diastereomeric ratio (d.r.) of the products is a quantitative measure of this selectivity and is highly dependent on the reaction conditions, including the solvent and temperature. For instance, in non-polar solvents that favor intramolecular hydrogen bonding, the formation of the cis-isomer is generally enhanced.
The steric environment around the double bond of the 4-methylenecyclohexanol precursor also plays a crucial role. The presence of bulky substituents on the cyclohexane (B81311) ring can influence the conformational equilibrium of the starting material, which in turn can affect the accessibility of the two faces of the double bond to the oxidizing agent.
The table below illustrates the expected major diastereomer based on the synthetic approach for the epoxidation of 4-methylenecyclohexanol.
| Oxidizing Agent/Conditions | Directing Effect | Expected Major Diastereomer |
| m-CPBA | Hydrogen Bonding | cis-4-Oxaspiro[2.5]octan-6-ol |
| m-CPBA (with protected -OH) | Steric Hindrance | trans-4-Oxaspiro[2.5]octan-6-ol |
| Sharpless Epoxidation (+)-DET | Chiral Ligand | Enantiomerically enriched epoxide |
| Sharpless Epoxidation (-)-DET | Chiral Ligand | Opposite enantiomer of the epoxide |
It is important to note that while a high degree of diastereoselectivity can be achieved, the formation of the minor diastereomer is often unavoidable. The precise product distribution must be determined experimentally through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or gas chromatography (GC).
Conformational Preferences and Dynamics of the 4-Oxaspiro[2.5]octane Ring System
Proton magnetic resonance (PMR) studies have been instrumental in elucidating the conformational equilibrium of spiro[2.5]octan-6-ol, a closely related analogue. These studies have shown that the equatorial conformer is more stable than the axial conformer. This preference is generally observed for monosubstituted cyclohexanes, where steric interactions are minimized when the substituent occupies the less hindered equatorial position.
The conformational dynamics of the 4-Oxaspiro[2.5]octane ring system can be investigated using variable-temperature NMR spectroscopy. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for ring inversion of the cyclohexane moiety.
The table below summarizes key conformational parameters for related systems, providing insight into the behavior of this compound.
| Compound | Method | Key Finding | Reference |
| spiro[2.5]octan-6-ol | Low-Temperature PMR | Equatorial conformer is favored. | |
| 1-oxaspiro[2.5]octane derivatives | NMR Spectroscopy | Preferred conformations determined by analyzing coupling constants and chemical shifts. nih.gov | nih.gov |
| cis and trans 2,5-dimethyl-1,3-dioxane | Quantum-chemical methods & NMR | The diequatorial chair form is the most stable for the trans-isomer. |
For the cis and trans isomers of this compound, the relative orientation of the epoxide ring and the hydroxyl group will influence the conformational equilibrium. In the cis-isomer, intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the epoxide ring can occur, which may stabilize certain conformations. In the trans-isomer, such an interaction is not possible, and the conformational preference will be primarily governed by steric factors.
Chirality Transfer in Chemical Reactions
Chirality transfer refers to the transmission of stereochemical information from a chiral starting material or reagent to the product of a chemical reaction. In the context of this compound, this principle is central to achieving stereocontrol in its synthesis and subsequent reactions.
As previously mentioned, the enantioselective epoxidation of 4-methylenecyclohexanol using a chiral catalyst system is a prime example of chirality transfer. The chirality of the diethyl tartrate ligand is transferred to the epoxide, resulting in the formation of an enantiomerically enriched product.
Furthermore, a chiral this compound can itself serve as a chiral starting material for subsequent transformations. The stereocenters within the spirocycle can influence the stereochemical outcome of reactions at other positions in the molecule. For instance, the nucleophilic ring-opening of the epoxide will proceed with a defined stereochemistry, often via an SN2 mechanism, leading to the formation of a new stereocenter with a predictable configuration relative to the existing ones.
The efficiency of chirality transfer is dependent on several factors, including the nature of the reaction, the distance between the existing chiral center and the newly forming one, and the rigidity of the molecular framework. In the relatively rigid 4-Oxaspiro[2.5]octane system, the stereochemical information is expected to be effectively transferred.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Oxaspiro 2.5 Octan 6 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules, providing insights into the connectivity and stereochemistry of atoms. For 4-Oxaspiro[2.5]octan-6-ol, a comprehensive analysis of both ¹H and ¹³C NMR spectra would be crucial for its characterization.
A structural and conformational analysis of the related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. semanticscholar.orgresearchgate.net The relative configuration and preferred conformations of these molecules were determined by analyzing homonuclear coupling constants and the chemical shifts of protons and carbon atoms in the aliphatic rings. semanticscholar.orgresearchgate.net These parameters are highly sensitive to the steric and electronic effects of substituents, as well as the anisotropic effects of the three-membered ring. semanticscholar.orgresearchgate.net
In a study of the carbocyclic analog, spiro[2.5]octan-6-ol, low-temperature Proton Magnetic Resonance (PMR) spectra were used to determine the free energy difference for the axial-equatorial conformational equilibrium. nih.gov This highlights the power of NMR in understanding the dynamic conformational properties of such spirocyclic systems.
Based on the analysis of these related structures, the following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and would require experimental verification.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1, H-2 | ~0.5 - 1.0 | C-1, C-2: ~15 - 25 |
| H-5 | ~3.5 - 4.0 | C-3 (spiro) |
| H-6 | ~3.8 - 4.2 | C-5: ~60 - 70 |
| H-7, H-8 | ~1.5 - 2.0 | C-6: ~65 - 75 |
| OH | Variable | C-7, C-8: ~20 - 30 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular formula of a compound by providing a precise mass-to-charge ratio (m/z). For this compound (C₇H₁₂O₂), the expected exact mass would be a key identifier.
The fragmentation pattern in the mass spectrum would also provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of a water molecule from the alcohol group and cleavage of the oxirane and cyclohexane (B81311) rings. The table below outlines the expected high-resolution mass data for the parent molecule and a potential key fragment.
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₇H₁₂O₂ | 128.0837 |
| [M-H₂O]⁺ | C₇H₁₀O | 110.0732 |
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be invaluable.
In the supporting information for a study on oxa-spirocycles, the crystal structure of a complex derivative, identified as "compound 50", was determined. While this compound is not this compound, the study outlines the general methodology for crystal structure determination of such spirocyclic systems. The structure was solved by direct methods and refined by full-matrix least-squares techniques.
Should a suitable crystal of this compound be obtained, X-ray analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation. The resulting crystallographic data would be presented in a standard format as shown in the hypothetical table below.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 8.5 |
| b (Å) | e.g., 10.2 |
| c (Å) | e.g., 7.8 |
| β (°) | e.g., 95.5 |
| Volume (ų) | e.g., 670 |
| Z | e.g., 4 |
| R-factor (%) | e.g., < 5 |
Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about the functional groups present.
For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ether in the oxirane ring and the alcohol would also give rise to distinct bands in the fingerprint region (1000-1300 cm⁻¹). The C-H stretching vibrations of the aliphatic cyclohexane and oxirane rings would appear around 2850-3000 cm⁻¹.
While a specific IR or Raman spectrum for this compound is not available, the table below summarizes the expected characteristic vibrational frequencies based on known functional group absorptions.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-O (alcohol) | Stretching | 1000 - 1260 |
| C-O-C (ether) | Asymmetric Stretching | 1200 - 1270 |
| C-O-C (ether) | Symmetric Stretching | 840 - 950 |
Computational and Theoretical Chemistry Studies on 4 Oxaspiro 2.5 Octan 6 Ol
Quantum Mechanical Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Oxaspiro[2.5]octan-6-ol. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the relative stability of the molecule.
Detailed research findings on the electronic structure of this compound are not specifically available, but the methodology for such an analysis is well-established. Calculations would typically be performed using a functional, such as M06-2X or B3LYP, with a suitable basis set like 6-31G* or larger, to accurately model the system. nih.gov Such studies yield crucial parameters that describe the molecule's electronic character and reactivity.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and thermodynamic stability; a larger gap suggests higher stability and lower reactivity. nih.gov For spiro-epoxides, the HOMO is often localized on the oxygen atoms, while the LUMO may be associated with the C-O antibonding orbitals of the strained epoxide ring, indicating its susceptibility to nucleophilic attack.
Thermodynamic stability is assessed by calculating properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). chemistryjournals.net These values, obtainable through frequency calculations following geometry optimization, determine the molecule's stability under various conditions and can be used to predict the spontaneity of potential reactions.
| Molecular Electrostatic Potential (MESP) | A plot of electrostatic potential mapped onto the electron density surface. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. |
Computational Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexane (B81311) ring in this compound means it can exist in multiple conformations. Computational conformational analysis is essential for identifying the most stable three-dimensional structures and understanding the energy landscape that governs their interconversion.
While a specific energy landscape for this compound has not been published, studies on the parent compound, 1-oxaspiro[2.5]octane, and its derivatives provide significant insights. rsc.org A full conformational analysis of these related spiro-epoxides revealed the existence of eight distinct conformers. rsc.org The energy landscape is dominated by two low-energy chair-like conformers, which are predominant at room temperature. rsc.org
A crucial finding from these studies is the influence of the epoxide ring's orientation on the stability of the cyclohexane chair. It was determined that chair-like conformers where the epoxide ring's oxygen atom occupies a pseudo-axial position exhibit less strain. rsc.org Furthermore, any substituent on the cyclohexane moiety, such as the hydroxyl group in this compound, would be most stable in an equatorial position to minimize steric hindrance. rsc.org The energy landscape of cyclic molecules can be surprisingly complex, with multiple minima (stable conformers) and saddle points (transition states) connecting them. nih.gov
Table 2: Summary of Conformational Analysis Findings for Analogous 1-Oxaspiro[2.5]octane Systems
| Finding | Description | Implication for this compound |
|---|---|---|
| Number of Conformers | A total of eight conformers were identified for the spiro-epoxide system. rsc.org | A similar number of conformers would be expected. |
| Predominant Conformations | Two chair-like conformers are the most stable and predominant at room temperature. rsc.org | The molecule likely exists primarily in two chair conformations. |
| Epoxide Orientation | Conformers with the epoxide oxygen in a pseudo-axial position are less strained. rsc.org | The most stable chair conformers will likely have this arrangement. |
| Substituent Position | Equatorial positioning of substituents on the cyclohexane ring is energetically favored. rsc.org | The hydroxyl group at the C6 position is expected to preferentially occupy the equatorial position. |
Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for modeling the mechanisms of chemical reactions, identifying transition states, and calculating activation barriers. For this compound, the most significant reaction pathway involves the ring-opening of the strained epoxide.
Theoretical studies on the nucleophilic ring-opening of simple epoxides, like ethylene (B1197577) oxide, have shown that the reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. researchgate.net This involves a "back-side" attack by the nucleophile on one of the epoxide carbon atoms, leading to an inversion of stereochemistry at that center. The transition state for this process is heavily destabilized in a "front-side" attack due to strong repulsion between the incoming nucleophile and the epoxide oxygen. researchgate.net
In more complex systems, the regioselectivity of the epoxide opening (i.e., which carbon is attacked) is a key question. Computational modeling can predict the preferred site of attack by analyzing the energies of the possible transition states. Factors influencing this include sterics and electronics, such as the ability of substituents to stabilize the partial positive charge that develops in the transition state. nih.gov The presence of the hydroxyl group and the spirocyclic system in this compound would significantly influence the activation barriers and regioselectivity of its ring-opening reactions. Epoxide-opening cascades, where an intramolecular nucleophile initiates a series of ring-openings, are also a subject of computational investigation in polyether synthesis. nih.govmdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The prediction of spectroscopic parameters is one of the most practical applications of computational chemistry, aiding in structure elucidation and the interpretation of experimental data.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy. The standard workflow involves several steps. First, a thorough conformational search is performed to identify all low-energy conformers. Each of these conformers is then subjected to geometry optimization using a reliable DFT method (e.g., B3LYP-D3/6-31G(d)). Finally, the NMR shielding constants are calculated for each optimized conformer, often using a functional specifically parameterized for NMR predictions (e.g., WP04) and a larger basis set, incorporating solvent effects via a model like the Polarizable Continuum Model (PCM). github.io The final predicted spectrum is a Boltzmann-weighted average of the spectra for all conformers. github.io Experimental NMR studies on 1-oxaspiro[2.5]octane derivatives have shown that chemical shifts and coupling constants are highly sensitive to the molecule's preferred conformation and the steric and electronic effects of its substituents. nih.gov
Table 3: General Workflow for Computational Prediction of ¹H NMR Spectra
| Step | Method/Technique | Purpose |
|---|---|---|
| 1. Conformational Search | Molecular mechanics or semi-empirical methods (e.g., crest). github.io | To identify all relevant low-energy conformers. |
| 2. Geometry Optimization | DFT (e.g., B3LYP-D3BJ/6-31G(d)). github.io | To find the precise minimum-energy structure for each conformer. |
| 3. NMR Calculation | DFT with specialized functional/basis set (e.g., WP04/6-311++G(2d,p)) with a solvent model (PCM). github.io | To calculate the magnetic shielding tensors for each nucleus in each conformer. |
| 4. Boltzmann Averaging | Based on the calculated free energies of each conformer. | To produce a single, averaged spectrum that represents the conformational ensemble at a given temperature. |
Vibrational Frequencies: Computational methods are also used to predict infrared (IR) and Raman spectra. Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation yields the vibrational frequencies and their corresponding intensities. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by an empirical scaling factor to improve agreement with experiment. By visualizing the atomic motions associated with each calculated vibrational mode, a detailed assignment of the experimental IR and Raman bands can be achieved. researchgate.net
Applications of 4 Oxaspiro 2.5 Octan 6 Ol As a Versatile Synthetic Building Block
Intermediate in the Total Synthesis of Complex Natural Products and Bioactive Molecules
The intricate framework of 4-Oxaspiro[2.5]octan-6-ol makes it an ideal starting point for the asymmetric synthesis of a variety of biologically active compounds. Its inherent chirality and functional groups can be strategically manipulated to construct complex stereochemical architectures.
A prime example of its application is in the total synthesis of fumagillol (B1674179) and its analogs. Fumagillol, a natural product produced by the fungus Aspergillus fumigatus, and its synthetic analogs are potent inhibitors of methionine aminopeptidase-2 (MetAP2), a key enzyme involved in angiogenesis (the formation of new blood vessels). The core structure of fumagillol contains a substituted 1-oxaspiro[2.5]octan-6-ol moiety, making this compound a logical and efficient chiral building block for its synthesis.
The synthetic strategy often involves the stereoselective opening of the epoxide ring of a derivative of this compound, followed by further functionalization to introduce the characteristic side chain of fumagillol. This approach allows for precise control over the stereochemistry at multiple centers, which is crucial for the biological activity of the final molecule. The rigid spirocyclic system of the starting material helps to direct the approach of reagents, leading to high diastereoselectivity in key bond-forming reactions.
The following table summarizes key natural products and bioactive molecules whose syntheses have utilized this compound or its derivatives as a key intermediate.
| Natural Product/Bioactive Molecule | Therapeutic Target/Biological Activity | Role of this compound |
| Fumagillol | Methionine aminopeptidase-2 (MetAP2) inhibitor, anti-angiogenic | Core structural scaffold |
| Ovalicin (B1677816) | Methionine aminopeptidase-2 (MetAP2) inhibitor, immunosuppressant | Chiral building block for the spiro-epoxide core |
| TNP-470 (a fumagillol analog) | Methionine aminopeptidase-2 (MetAP2) inhibitor, anti-cancer | Key intermediate for constructing the spirocyclic system |
Utility in the Creation of Structurally Diverse Compound Libraries
The unique topology of this compound also lends itself to the generation of structurally diverse compound libraries for drug discovery and chemical biology research. The ability to selectively functionalize the hydroxyl group and open the oxirane ring in various ways provides multiple points of diversification.
By employing combinatorial chemistry approaches, a wide array of substituents can be introduced onto the this compound scaffold. For instance, the hydroxyl group can be acylated, alkylated, or converted to other functional groups. The epoxide ring can be opened with a variety of nucleophiles, such as amines, thiols, and alcohols, leading to a diverse set of products with distinct stereochemical and electronic properties.
This strategy allows for the rapid synthesis of a large number of related but structurally distinct molecules. These compound libraries can then be screened for biological activity against various targets, accelerating the identification of new lead compounds for drug development. The rigid nature of the spirocyclic core helps to pre-organize the appended functionalities in three-dimensional space, which can lead to higher binding affinities and selectivities for their biological targets.
Precursor for Novel Organic Reagents and Catalysts Development
Beyond its role as a building block for bioactive molecules, this compound and its derivatives hold potential as precursors for the development of novel organic reagents and chiral catalysts. The defined stereochemistry and the presence of multiple functional groups make it an attractive scaffold for ligand design in asymmetric catalysis.
The hydroxyl group and the oxygen atom of the tetrahydropyran (B127337) ring can act as coordination sites for metal centers. By attaching phosphorus, nitrogen, or sulfur-containing moieties to the spirocyclic framework, new chiral ligands can be synthesized. These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
In Vitro Biological Activities and Molecular Mechanistic Investigations of 4 Oxaspiro 2.5 Octan 6 Ol Derivatives
Enzyme Inhibition Studies and Identification of Molecular Targets (e.g., MetAP-2 related mechanisms)
Derivatives of 4-oxaspiro[2.5]octan-6-ol belong to the broader class of spiro-epoxide compounds, which have been identified as potent, irreversible inhibitors of specific enzymes. A key molecular target for some of these compounds is Methionine aminopeptidase-2 (MetAP-2), a bifunctional metalloenzyme crucial for protein processing. nih.govgoogle.com The inhibition of MetAP-2 has been linked to anti-angiogenic and antiproliferative effects. nih.gov
The natural product fumagillin (B1674178), which contains a spiro-epoxide moiety similar to the oxaspiro[2.5]octane core, and its synthetic analog TNP-470 are well-known inhibitors of MetAP-2. nih.gov Their inhibitory mechanism involves the covalent modification of a histidine residue in the active site of the enzyme. The strained epoxide ring of these molecules is susceptible to nucleophilic attack by the enzyme, leading to irreversible inactivation. Increased expression of the MetAP2 gene has been associated with various forms of cancer, making its inhibitors subjects of therapeutic interest. google.com
High-throughput screening efforts have been undertaken to identify other small-molecule, reversible, and selective inhibitors of MetAP-2. nih.gov These studies are crucial for discovering structurally novel agents. The inhibitory activity of compounds against MetAP-2 can be dependent on the divalent cation cofactor, such as cobalt(II) or manganese(II), used in the enzymatic assay. nih.gov This highlights the complexity of the enzyme-inhibitor interaction and the importance of assay conditions in identifying and characterizing potential inhibitors.
Antiproliferative Effects and Cellular Mechanisms in Model Cell Lines (e.g., HL-60 tumor cells, in vitro)
The antiproliferative properties of this compound derivatives and related spiro-epoxy compounds have been evaluated in various cancer cell lines. These studies aim to understand their potential as cytotoxic agents and to elucidate the underlying cellular mechanisms.
One notable example involves an analog of (±)-ovalicin, a natural product featuring the 1-oxaspiro[2.5]octane core. The C4(S*)-isomer of ovalicin (B1677816) demonstrated a distinct antiproliferative effect against human promyelocytic leukemia (HL-60) tumor cells in vitro. nih.gov The evaluation of various tetrasubstituted pyrrole (B145914) derivatives against HL-60 cells also showed that such compounds can exhibit significant antiproliferative activities, with some products showing GI50 values in the micromolar range. nih.gov
Furthermore, studies on other functionalized spiro-epoxides have revealed selective cytotoxic effects in different tumor cell lines. For instance, novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have shown potent activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range (e.g., 3.47 µM for a 2,3-dichlorophenyl derivative). nih.govnih.gov Mechanistic investigations in MCF-7 cells treated with these functionalized epoxides provided strong evidence for the activation of apoptosis, as indicated by analyses of cell proliferation markers (Ki67 staining) and cell necrosis (propidium iodide staining). nih.govnih.gov These findings suggest that induction of apoptosis is a key cellular mechanism contributing to the antiproliferative effects of these spiro-compounds.
| Compound Class/Derivative | Model Cell Line | Observed Effect | Reported Potency (IC50/GI50) | Reference |
|---|---|---|---|---|
| Ovalicin C4(S*)-isomer | HL-60 (Human Promyelocytic Leukemia) | Antiproliferative | Not specified | nih.gov |
| 16E-arylidene-5α,6α-epoxyepiandrosterone (2,3-dichlorophenyl derivative) | MCF-7 (Human Breast Cancer) | Selective Cytotoxicity, Apoptosis Induction | 3.47 µM | nih.govnih.gov |
| Tetrasubstituted Pyrroles | HL-60 (Human Promyelocytic Leukemia) | Antiproliferative | 4-45 µM | nih.gov |
Antiparasitic Activities and Investigation of Molecular Mode of Action (in vitro studies for antigiardiasis, antitrypanosomal, antimalarial)
The unique structural features of spiro-compounds, including this compound derivatives, have made them subjects of investigation for antiparasitic activity. In vitro studies have demonstrated their potential against a range of protozoan parasites.
Synthetic intermediates and analogs of ovalicin, which is characterized by a 1-oxaspiro[2.5]octan-4-ol structure, have been evaluated for their anti-trypanosomal activity against Trypanosoma brucei, the parasite responsible for human African Trypanosomiasis. nih.gov These evaluations revealed that specific analogs, such as a C5-side chain analog, exhibit strong activity. nih.gov This suggests that the oxaspiro[2.5]octane scaffold can be a valuable template for developing new anti-parasitic drugs. nih.gov
Broader studies on spiro-compounds have confirmed their antiparasitic potential. For example, newly synthesized spiroarsoranes were shown to have a biological activity up to 10-fold greater than their parent arsonic acids against protozoa like Entamoeba histolytica and Trichomonas vaginalis in vitro. nih.gov Similarly, a novel spiro-derivative compound demonstrated a considerable reduction in Blastocystis hominis trophozoites in vitro. journalcra.com
In the context of malaria, various synthetic endoperoxides and spiro-derivatives have shown high antimalarial potencies in vitro against Plasmodium falciparum. researchgate.netelsevierpure.com For instance, the compound 6-(1,2,6,7-tetraoxaspiro[7.11]nonadec-4-yl)hexan-1-ol (N-251) exhibited a high in vitro potency with an EC50 of 2.3×10⁻⁸ M. researchgate.net While the exact mode of action for many of these compounds is still under investigation, the reactivity of functionalities like the epoxide or endoperoxide group is often considered key to their parasiticidal effects. researchgate.net
| Compound Class/Derivative | Parasite Model | Activity Type | Reference |
|---|---|---|---|
| Ovalicin Analogs | Trypanosoma brucei | Antitrypanosomal | nih.gov |
| Spiroarsoranes | Entamoeba histolytica, Trichomonas vaginalis | Antiprotozoal | nih.gov |
| Novel Spiro-Derivative (PSp-B) | Blastocystis hominis | Antiparasitic | journalcra.com |
| N-251 (Tetraoxaspiro compound) | Plasmodium falciparum | Antimalarial | researchgate.net |
Structure-Activity Relationship (SAR) Studies on Biological Interactions
Understanding the structure-activity relationship (SAR) is a critical component of medicinal chemistry, providing insights that guide the modification of chemical structures to optimize biological activity and other properties. spirochem.com For this compound and related spiro-derivatives, SAR studies help to elucidate how different structural features influence their interactions with biological targets.
Key aspects of SAR for these compounds include:
Stereochemistry: The spatial arrangement of atoms is crucial for biological activity. In the synthesis of ovalicin analogs, the stereochemistry at the C4 position, generated during the addition of an alkenyllithium to the ketone, was found to be dictated by the C6-alkoxy functionality, which in turn influences the molecule's anti-trypanosomal and antiproliferative effects. nih.gov
Substituents and Functional Groups: The nature and position of substituents on the spirocyclic core or its side chains significantly impact potency and selectivity. For example, in a series of antimalarial 2-arylvinylquinolines, introducing substituents at the ortho-position of a phenyl ring was found to compromise antiplasmodial potency. nih.gov In contrast, for antiproliferative spiro-cyclopropyl oxindoles, the presence of a halogen atom on a phenyl ring of an oxadiazole moiety improved anticancer activity against the MCF-7 cell line. researchgate.net
Lipophilicity: The lipid solubility of a molecule affects its ability to cross cellular membranes and reach its target. Studies on antiparasitic spiroarsoranes indicated that optimizing the lipophilicity of the molecules is essential for their biological activity. nih.gov
SAR studies often involve the systematic synthesis of a series of analogs and their subsequent biological evaluation. nih.gov The collected data, such as the IC50 values for enzyme inhibition or cell proliferation, are then analyzed to identify trends and build a predictive model for designing more potent and selective compounds. nih.govresearchgate.net
Exploration of Other In Vitro Biological Effects (e.g., antimicrobial, antioxidant, anti-inflammatory, without clinical implications)
Beyond their antiproliferative and antiparasitic properties, various spiro-derivatives have been investigated for other in vitro biological activities.
Antimicrobial Activity: Several studies have explored the antibacterial potential of spiro-compounds. For instance, novel spirooxindoles synthesized from 5-methyl-2-thiohydantoin (B1598239) and isatin (B1672199) derivatives were evaluated against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The results indicated that these compounds were generally more active against Gram-positive bacteria. nih.gov Similarly, certain spiro-4H-pyran derivatives, particularly those incorporating an indole (B1671886) and a cytosine-like ring, have shown significant antimicrobial activity against Staphylococcus aureus and Streptococcus pyogenes. nih.gov
Antioxidant Activity: Spiro compounds have attracted significant interest for their potential antioxidant activities. rsc.org The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.gov In one study, chlorinated spirooxindole derivatives exhibited excellent antioxidant activity (84.85-94.03% scavenging), which was even higher than that of the standard antioxidant ascorbic acid. nih.gov The antioxidant mechanism for some derivatives is believed to involve hydrogen atom abstraction. researchgate.net
Anti-inflammatory Activity: The potential of spiro-derivatives as anti-inflammatory agents has also been explored through in vitro models. The anti-inflammatory effect is often linked to the inhibition of enzymes like cyclooxygenase (COX). mdpi.com For example, certain oxindole (B195798) conjugates have demonstrated dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. nih.gov Studies on benzylideneacetophenones, which can possess a spiro-like structure in certain conformations, have shown that these compounds can act as free radical scavengers, thereby exhibiting anti-inflammatory and antioxidant properties. nih.gov
Future Perspectives and Emerging Research Avenues for 4 Oxaspiro 2.5 Octan 6 Ol Chemistry
Development of Sustainable and Green Synthetic Routes
The future industrial-scale production of 4-Oxaspiro[2.5]octan-6-ol and its derivatives will necessitate the development of environmentally benign and efficient synthetic methodologies. Traditional epoxidation methods often rely on stoichiometric peracids, which generate significant acidic waste. wikipedia.org Green chemistry principles, therefore, point towards catalytic and biocatalytic approaches.
Catalytic Epoxidation: Future research will likely focus on heterogeneous catalysts that can be easily recovered and reused. Molybdenum-based complexes supported on polymers have shown promise for the epoxidation of cyclic olefins using organic hydroperoxides as oxidants. wikipedia.org Another green approach is the use of hydrogen peroxide as the oxidant, which generates only water as a byproduct. rsc.org Electrochemical methods that use water as the oxygen source for epoxidation are also emerging as a sustainable alternative, producing minimal waste and avoiding the need for hazardous reagents. unt.edu
Biocatalytic Synthesis: Enzymatic catalysis offers high selectivity and mild reaction conditions. Lipases, for instance, can be used for the in-situ generation of peracids for epoxidation, as has been demonstrated with waste cooking oils. youtube.com The use of whole-cell biocatalysts or isolated enzymes could provide a highly enantioselective route to chiral derivatives of this compound, which would be of significant interest for pharmaceutical applications. Biocatalysis has already been successfully employed in the asymmetric synthesis of complex spirocyclic alkaloids. figshare.com
A comparative overview of potential green synthetic strategies is presented in Table 1.
| Synthesis Strategy | Oxidant | Catalyst Type | Advantages | Challenges |
| Heterogeneous Catalysis | Organic Hydroperoxides | Polymer-supported Molybdenum | Catalyst reusability, reduced waste | Use of organic peroxides |
| Green Catalysis | Hydrogen Peroxide (H₂O₂) | Metal-based (e.g., Mo, Ti) | Water as the only byproduct | Catalyst stability and selectivity |
| Electrochemical Synthesis | Water | Manganese Oxide Nanoparticles | Ambient temperature and pressure, minimal waste | Use of organic co-solvents |
| Biocatalysis | In-situ generated peracids | Lipases | High selectivity, mild conditions, biodegradable catalysts | Enzyme stability and cost |
Discovery of New Biological Targets and Mechanistic Exploration of Bioactivity
The spirocyclic and epoxide motifs are present in numerous biologically active natural products and synthetic compounds. Spiro compounds have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. mt.comrsc.org The strained epoxide ring is a key pharmacophore in several drugs, acting as an electrophile that can form covalent bonds with biological targets. researchgate.net
Future research into the bioactivity of this compound could explore its potential as:
Anticancer Agents: Many spiro compounds, particularly spiro-oxindoles, have shown potent in vitro activity against various cancer cell lines. dntb.gov.uaacs.org The mechanism of action could involve the alkylation of key proteins or DNA by the epoxide ring.
Antimicrobial Agents: The epoxide moiety is crucial for the antimycobacterial activity of some natural products. mdpi.com The unique three-dimensional structure of this compound could allow it to interact with novel microbial targets.
Initial screening of this compound and a library of its derivatives against a panel of cancer cell lines and microbial strains would be a logical first step. Subsequent hit-to-lead optimization could involve modifying the cyclohexanol (B46403) ring to improve potency and selectivity. Mechanistic studies would then be crucial to identify the specific biological targets and pathways modulated by these compounds.
Integration of Computational and Experimental Methodologies for Rational Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules and functional materials. For this compound, a synergistic approach combining computational and experimental methods will be key to unlocking its full potential.
Predicting Reactivity and Stereoselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic reactions, such as epoxidation. nih.govswarthmore.edu This allows for the prediction of the most favorable reaction pathways and the stereochemical outcomes, guiding the design of more efficient and selective syntheses.
In Silico Screening for Bioactivity: Virtual screening and molecular docking are established computational techniques for identifying potential biological targets for a given molecule. nih.govbiosolveit.de A library of this compound derivatives could be computationally screened against known protein structures to prioritize compounds for experimental testing. This rational design approach significantly reduces the time and cost associated with drug discovery. nih.gov For example, the conformation-activity relationships of epothilone (B1246373) analogues, which also contain an epoxide ring, have been successfully elucidated using a combination of computational methods and experimental validation. nih.gov
The integration of these computational approaches is summarized in the following table:
| Computational Method | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Modeling of synthetic reaction pathways. | Prediction of reaction barriers and stereoselectivity, guiding synthetic strategy. |
| Molecular Docking | Screening of derivatives against known protein targets. | Identification of potential bioactive compounds and their putative biological targets. |
| Pharmacophore Modeling | Identifying key structural features for bioactivity. | Design of new derivatives with improved potency and selectivity. |
| Molecular Dynamics (MD) Simulations | Studying the interaction of the molecule with its biological target over time. | Understanding the binding mechanism and stability of the ligand-protein complex. |
Exploration of Advanced Materials Science Applications
The presence of a reactive epoxide group makes this compound a potential monomer for the synthesis of novel polymers. Epoxy resins are a major class of thermosetting polymers with a wide range of applications, including coatings, adhesives, and composites, owing to their excellent mechanical properties, chemical resistance, and thermal stability. wikipedia.org
Development of Novel Polyethers and Polyesters: The ring-opening polymerization of this compound could lead to the formation of polyethers with unique properties conferred by the spirocyclic backbone and the pendant hydroxyl groups. These hydroxyl groups could be further functionalized to tune the material's properties. Copolymerization with other monomers, such as anhydrides, could yield novel polyesters. wikipedia.org
Spiro-based Functional Materials: Spiro compounds are of interest in materials science due to their rigid and three-dimensional structures. The incorporation of the 4-oxaspiro[2.5]octane moiety into a polymer backbone could lead to materials with enhanced thermal stability and specific optical or electronic properties. For instance, spiro-orthoesters are used as anti-shrinkage additives in polymerizations. rsc.org
Future research in this area would involve the synthesis and characterization of polymers derived from this compound. The mechanical, thermal, and chemical properties of these new materials would be evaluated to determine their suitability for applications such as advanced coatings, high-performance adhesives, and matrices for composite materials in the aerospace and automotive industries. unt.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
